Benzaldehydhelveticosol [German]
Description
Benzaldehyde (C₇H₆O, CAS 100-52-7) is a foundational aromatic aldehyde with a benzene ring and an aldehyde functional group. It is widely used in flavoring, pharmaceuticals, and organic synthesis . Derivatives of benzaldehyde, such as sodium benzoate, benzyl alcohol, and methyl benzaldehyde, share structural similarities but exhibit distinct chemical and functional properties.
Properties
CAS No. |
40279-64-9 |
|---|---|
Molecular Formula |
C36H48O9 |
Molecular Weight |
624.8 g/mol |
IUPAC Name |
3-[5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-3-[(4-methyl-2-phenyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl)oxy]-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C36H48O9/c1-21-31-28(44-32(45-31)22-6-4-3-5-7-22)17-30(42-21)43-24-8-13-34(20-37)26-9-12-33(2)25(23-16-29(38)41-19-23)11-15-36(33,40)27(26)10-14-35(34,39)18-24/h3-7,16,21,24-28,30-32,37,39-40H,8-15,17-20H2,1-2H3 |
InChI Key |
HTIPRFQCVQFOMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(CC(O1)OC3CCC4(C5CCC6(C(CCC6(C5CCC4(C3)O)O)C7=CC(=O)OC7)C)CO)OC(O2)C8=CC=CC=C8 |
Origin of Product |
United States |
Scientific Research Applications
Benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: Benzaldehyde derivatives have been studied for their antimicrobial and insecticidal properties.
Medicine: It is used in the formulation of certain drugs and as a flavoring agent in pharmaceuticals.
Industry: Benzaldehyde is a key ingredient in the production of perfumes, flavorings, and plastic additives.
Mechanism of Action
The mechanism of action of Benzaldehyde involves its interaction with various molecular targets:
Oxidative Stress: Benzaldehyde can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS).
Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Related Compounds
Table 1: Key Structural and Physical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|
| Benzaldehyde | 100-52-7 | C₇H₆O | 106.12 | 179 | Aldehyde (-CHO) |
| Sodium Benzoate | 532-32-1 | C₇H₅NaO₂ | 144.11 | N/A (decomposes) | Carboxylate (-COO⁻Na⁺) |
| Benzyl Alcohol | 100-51-6 | C₇H₈O | 108.14 | 205 | Hydroxyl (-CH₂OH) |
| Methyl Benzaldehyde | 1334-78-7 | C₈H₈O | 120.15 | 198–200 | Aldehyde (-CHO), Methyl (-CH₃) |
Notes:
- Benzaldehyde : The parent compound, reactive due to its aldehyde group, undergoes oxidation to benzoic acid and participates in condensation reactions (e.g., forming Schiff bases) .
- Sodium Benzoate : A salt of benzoic acid, stable and water-soluble, used as a preservative (inhibits microbial growth via pH-dependent dissociation) .
- Benzyl Alcohol : A hydroxyl derivative, less reactive than benzaldehyde, used as a solvent and preservative in pharmaceuticals .
- Methyl Benzaldehyde : A methyl-substituted analogue with altered volatility and solubility due to the hydrophobic -CH₃ group .
Table 2: Hazard Classification and Uses
Notes:
- Benzaldehyde’s safety profile mandates handling in ventilated environments due to volatility and irritation risks .
- Sodium benzoate’s safety is well-documented, though it may form benzene under acidic conditions with ascorbic acid .
- Benzyl alcohol is generally recognized as safe (GRAS) in low concentrations but toxic in high doses, particularly to infants .
Reactivity and Functional Differences
Oxidation and Stability
- Benzaldehyde : Oxidizes readily to benzoic acid (C₇H₆O₂) in air, necessitating storage under inert atmospheres .
- Sodium Benzoate : Resists oxidation due to its ionic structure; decomposes at high temperatures (>300°C) .
- Benzyl Alcohol : Oxidizes to benzaldehyde, making it a reducing agent in synthesis .
Inferred Characteristics of Benzaldehydhelveticosol
While direct data on Benzaldehydhelveticosol is absent, its naming suggests:
Functional Role : May share preservative or flavoring applications, similar to sodium benzoate or benzyl alcohol.
Safety Profile : If analogous to benzaldehyde, it may require handling precautions for volatility and reactivity.
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